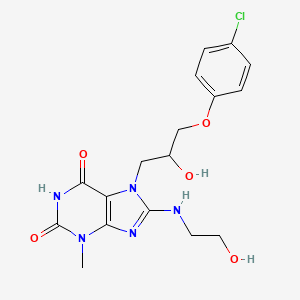
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20ClN5O5 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941965-65-7 , is a purine derivative that has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN5O5
- Molecular Weight : 423.8 g/mol
- Structural Features : The compound contains a purine base modified with a chlorophenoxy group and a hydroxyethylamino moiety, which are believed to enhance its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Signaling Pathways : It is reported to interact with the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . This modulation could have implications in cancer treatment and regenerative medicine.
- Antioxidant Activity : The compound may exhibit antioxidant properties, similar to those of ascorbic acid, which could help in reducing oxidative stress within cells .
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, although specific IC50 values for various cell lines remain to be fully characterized.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, derivatives related to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM in different assays .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-amino | 0.39 ± 0.06 | Induction of autophagy |
| MCF-7 | 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-amino | 0.46 ± 0.04 | Apoptosis induction |
| NCI-H460 | Similar derivatives | 0.16 ± 0.03 | Inhibition of Aurora-A kinase |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound:
- Synthesis : Researchers synthesized multiple derivatives and assessed their biological activities through high-throughput screening methods.
- Findings : One derivative exhibited significant inhibition of cell growth in MCF-7 and NCI-H460 cell lines, indicating potential for further development as an anticancer agent.
Safety and Toxicology
While initial studies highlight the compound's promising bioactivity, comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical applications can be considered. Current data on safety is limited but suggests that further research is warranted.
Propriétés
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O5/c1-22-14-13(15(26)21-17(22)27)23(16(20-14)19-6-7-24)8-11(25)9-28-12-4-2-10(18)3-5-12/h2-5,11,24-25H,6-9H2,1H3,(H,19,20)(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDFAJGKZBKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














